molecular formula C15H18ClNO2 B1433117 (2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride CAS No. 1423027-24-0

(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride

Cat. No. B1433117
CAS RN: 1423027-24-0
M. Wt: 279.76 g/mol
InChI Key: PWIBPKKWIVYKRJ-UHFFFAOYSA-N
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Description

“(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1423027-24-0 . It has a molecular weight of 279.77 . The IUPAC name for this compound is “(2-methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride” and its Inchi Code is 1S/C15H17NO2.ClH/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2;/h3-10,15H,16H2,1-2H3;1H .


Molecular Structure Analysis

The Inchi Code for “(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride” provides information about its molecular structure. The code is 1S/C15H17NO2.ClH/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2;/h3-10,15H,16H2,1-2H3;1H . This indicates that the compound has a complex structure with multiple rings and functional groups.


Physical And Chemical Properties Analysis

“(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride” is a powder with a molecular weight of 279.77 . The compound is stored at room temperature .

Scientific Research Applications

Chemical Synthesis

“(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride” may be used as a reagent in chemical synthesis, particularly in the formation of carbamate bonds for protecting amines during synthesis processes. This is inferred from the use of similar compounds like 2-methoxyphenyl isocyanate, which serves as a chemoselective protecting group for amines .

Pharmaceutical Research

Compounds with methoxyphenyl groups are often involved in the synthesis of pharmaceuticals. The specific compound could potentially be used in the development of new medications, especially considering its structural similarity to other methoxyphenyl compounds used in drug synthesis .

Antioxidant Research

Related compounds have been studied for their antioxidant properties . This compound could also be investigated for potential antioxidant activity.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(2-methoxyphenyl)-(4-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2.ClH/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2;/h3-10,15H,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIBPKKWIVYKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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